Dehydroindigo
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Overview
Description
Dehydroindigo is an oxidized form of indigo, a historically significant dye known for its vibrant blue color. This compound has been studied for its unique electronic spectral and photophysical properties.
Preparation Methods
Dehydroindigo can be synthesized through the oxidation of indigo. One common method involves heating indigo in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in a solvent like toluene or methanol, and the product is isolated through filtration and washing with toluene . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the consistent quality and yield of this compound.
Chemical Reactions Analysis
Dehydroindigo undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized derivatives.
Reduction: this compound can be reduced back to indigo or leucoindigo using reducing agents like sodium dithionite.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium dithionite for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dehydroindigo has several scientific research applications:
Chemistry: It is used to study the electronic and photophysical properties of indigo derivatives.
Biology and Medicine: This compound and its derivatives are explored for their potential biological activities, including their effects on cellular processes and potential therapeutic applications.
Industry: this compound is a component of Maya Blue, a pigment known for its remarkable stability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of dehydroindigo involves its ability to undergo electronic transitions. In solution, this compound can convert into its neutral keto form, indigo, depending on the solvent and water content. This conversion involves the transition of electrons between molecular orbitals, which affects the compound’s color and stability. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound .
Comparison with Similar Compounds
Dehydroindigo is similar to other indigo derivatives, such as:
Indigo: The parent compound, known for its blue color and historical significance.
Leucoindigo: The reduced form of indigo, which is colorless and can be oxidized back to indigo.
Compared to these compounds, this compound is unique due to its oxidized state and its role in the stability and color properties of Maya Blue. Its ability to undergo electronic transitions and its presence in ancient pigments highlight its distinct characteristics .
Biological Activity
Dehydroindigo (DHI), a derivative of indigo, is gaining attention in the field of medicinal chemistry due to its unique biological activities. This article reviews the biological properties of DHI, including its anti-inflammatory, anticancer, and antioxidant activities, supported by various studies and case analyses.
This compound is characterized by its distinct chemical structure, which allows it to participate in various biological processes. The compound undergoes tautomerization and oxidation reactions, leading to its formation from indigo. Its structural features contribute to its interaction with biological targets, particularly in cancer therapy and inflammation modulation.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₀N₂O₂ |
Molecular Weight | 262.26 g/mol |
Absorption Maxima | 500 nm |
Solubility | Soluble in DMSO |
Biological Activities
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Anti-inflammatory Activity
- DHI has shown significant anti-inflammatory properties in various studies. For instance, it was observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The inhibition was dose-dependent, suggesting a potential therapeutic role in inflammatory diseases .
- In a study examining electron-deficient organometallic compounds, DHI was noted for its ability to reduce LPS-induced NO production effectively, indicating its potential as a non-cytotoxic anti-inflammatory agent .
-
Anticancer Activity
- Research indicates that DHI exhibits promising anticancer properties by inhibiting the proliferation of various cancer cell lines. For example, studies on N-glycosides derived from DHI have shown activity against human tumor cell lines such as MCF-7 (breast cancer) and H460 (lung cancer), with IC50 values demonstrating effective cytotoxicity .
- The mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis. DHI's ability to interfere with these pathways makes it a candidate for further development in cancer therapeutics.
- Antioxidant Activity
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, DHI was tested on RAW 264.7 cells exposed to LPS. The results indicated that DHI significantly reduced NO production at concentrations ranging from 10 µM to 100 µM, highlighting its potential as an anti-inflammatory drug candidate.
Case Study 2: Anticancer Efficacy
A study involving various human cancer cell lines demonstrated that DHI derivatives exhibited IC50 values below 10 µM against several types of cancers. This suggests that modifications to the DHI structure can enhance its bioactivity and selectivity towards cancer cells.
Properties
CAS No. |
2903-89-1 |
---|---|
Molecular Formula |
C16H8N2O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-(3-oxoindol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H8N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8H |
InChI Key |
IYPVIOXAYRCAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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